8A-methylhexahydro-3H-oxazolo[3,4-a]pyrazin-3-one
Beschreibung
Eigenschaften
IUPAC Name |
8a-methyl-5,6,7,8-tetrahydro-1H-[1,3]oxazolo[3,4-a]pyrazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-7-4-8-2-3-9(7)6(10)11-5-7/h8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWDUMDMCQTTCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CNCCN1C(=O)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2168066-53-1 | |
| Record name | 8a-methyl-hexahydro-1H-[1,3]oxazolo[3,4-a]piperazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8A-methylhexahydro-3H-oxazolo[3,4-a]pyrazin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an oxazolone derivative, followed by cyclization to form the desired oxazolo[3,4-a]pyrazin-3-one ring system . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 8A-methylhexahydro-3H-oxazolo[3,4-a]pyrazin-3-one may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
8A-methylhexahydro-3H-oxazolo[3,4-a]pyrazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Alkyl halides, acyl chlorides
Major Products Formed
Wissenschaftliche Forschungsanwendungen
8A-methylhexahydro-3H-oxazolo[3,4-a]pyrazin-3-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 8A-methylhexahydro-3H-oxazolo[3,4-a]pyrazin-3-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
SHA-68 (3-Oxo-1,1-diphenyl-tetrahydro-oxazolo[3,4-a]pyrazine-7-carboxylic acid 4-fluoro-benzylamide)
- Key Features :
- Comparison :
The 7-position substituent in SHA-68 is critical for NPS antagonism, while the 8a-methyl group in the target compound may alter steric hindrance and binding kinetics. SHA-68’s diphenyl groups enhance aromatic stacking interactions, absent in the methyl-substituted analog .
T-788 ((8aR)-1,1-Diphenyl-7-[6-(1H-pyrazol-1-yl)pyridine-3-carbonyl]hexahydro-3H-oxazolo[3,4-a]pyrazin-3-one)
- Key Features :
PDE-5 Inhibitors (6,7-Dihydro-3H-Oxazolo[3,4-a]Pyrazine-5,8-Dione Derivatives)
- Key Features :
- Comparison: The dione groups in PDE-5 inhibitors enable π-π interactions with the enzyme’s catalytic site, a feature absent in the monoketone structure of 8A-methylhexahydro-3H-oxazolo[3,4-a]pyrazin-3-one. This highlights how core modifications dictate target specificity .
Enantiomeric Forms (8aR vs. 8aS Configurations)
- Key Features :
- Comparison :
Stereochemistry at the 8a position significantly impacts receptor binding. For example, (8aR)-configured compounds like T-788 show enhanced activity compared to their (8aS) counterparts, suggesting the target compound’s methyl group may require specific stereochemical optimization .
Structural and Pharmacological Data Table
| Compound Name | Core Structure | Substituents (Position) | LogP | Biological Target | Activity/IC₅₀ |
|---|---|---|---|---|---|
| 8A-Methylhexahydro-3H-oxazolo[3,4-a]pyrazin-3-one | Oxazolo[3,4-a]pyrazin-3-one | Methyl (8a) | N/A | Under investigation | N/A |
| SHA-68 | Oxazolo[3,4-a]pyrazin-3-one | 1,1-Diphenyl; 4-fluoro-benzylamide (7) | 4.89 | Neuropeptide S Receptor | Antagonist (280 nM) |
| T-788 | Oxazolo[3,4-a]pyrazin-3-one | 1,1-Diphenyl; pyridine-carbonyl (7) | N/A | Undisclosed | Hit compound |
| PDE-5 Inhibitor (IIIa) | Oxazolo[3,4-a]pyrazine-5,8-dione | Benzodioxol (3); indol (7) | N/A | PDE-5 | Inhibitor (Comparable to sildenafil) |
Critical Structural Insights
- Position 7 Modifications : Substituents here (e.g., benzylamide in SHA-68, pyridine-carbonyl in T-788) are pivotal for receptor engagement. The absence of such groups in 8A-methylhexahydro-3H-oxazolo[3,4-a]pyrazin-3-one may limit its potency but improve selectivity .
- 1,1-Diphenyl vs. Methyl Groups : Diphenyl groups enhance aromatic interactions but increase molecular weight and LogP. The methyl group offers metabolic simplicity but may reduce binding affinity .
- Stereochemical Influence : The 8aR configuration in T-788 and SHA-68 correlates with higher activity, suggesting that the target compound’s stereochemistry must be rigorously controlled .
Biologische Aktivität
8A-methylhexahydro-3H-oxazolo[3,4-a]pyrazin-3-one is a nitrogen-containing heterocyclic compound with the molecular formula C7H12N2O2 and a molecular weight of 156.18 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.
Synthesis and Characterization
The synthesis of 8A-methylhexahydro-3H-oxazolo[3,4-a]pyrazin-3-one typically involves cyclization reactions between suitable precursors. One common method employs the reaction of an appropriate amine with an oxazolone derivative, followed by cyclization under controlled conditions to yield the desired product .
| Property | Value |
|---|---|
| Molecular Formula | C7H12N2O2 |
| Molecular Weight | 156.18 g/mol |
| IUPAC Name | 8a-methyl-5,6,7,8-tetrahydro-1H-[1,3]oxazolo[3,4-a]pyrazin-3-one |
| CAS Number | 2168066-53-1 |
Antitumor Activity
Research has indicated that derivatives of oxazolo[3,4-a]pyrazin-3-one exhibit significant antitumor properties. A study demonstrated that a series of related compounds were effective against human thyroid cancer cell lines (FTC-133 and 8305C), promoting apoptosis through caspase activation and DNA fragmentation . The mechanism involved the modulation of apoptotic pathways, suggesting that 8A-methylhexahydro-3H-oxazolo[3,4-a]pyrazin-3-one may share similar mechanisms.
Antimicrobial Properties
In addition to its antitumor potential, this compound has been investigated for antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of various bacterial strains, although specific data on its efficacy compared to established antibiotics is still limited. Further research is needed to elucidate its spectrum of activity and potential clinical applications.
The biological activity of 8A-methylhexahydro-3H-oxazolo[3,4-a]pyrazin-3-one is likely mediated through interactions with specific molecular targets. These interactions may involve binding to enzymes or receptors that modulate cellular pathways related to cell proliferation and survival. Understanding these interactions is crucial for optimizing the compound's therapeutic potential.
Case Studies
- Antitumor Study : A study published in Bioorganic & Medicinal Chemistry evaluated a series of oxazolo[3,4-a]pyrazin derivatives for their antitumor effects. The results indicated that specific structural modifications enhanced their activity against thyroid cancer cells, highlighting the importance of structure-activity relationships in drug design .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of related compounds. While comprehensive data on 8A-methylhexahydro-3H-oxazolo[3,4-a]pyrazin-3-one was not available, it was noted that similar compounds demonstrated significant inhibition against various pathogens.
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
